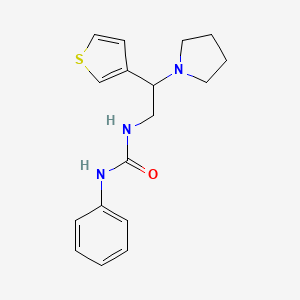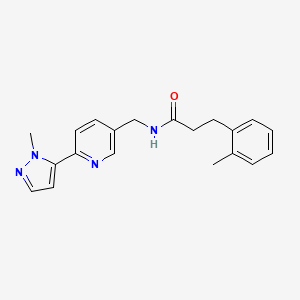
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is an intriguing compound that has captured the interest of researchers across various scientific disciplines. This compound's unique structural features make it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be achieved through a multi-step synthetic route. One possible method involves:
Starting with 3,4-dihydroisoquinoline, which undergoes alkylation to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.
This intermediate is then reacted with 1H-indole-6-carboxylic acid chloride under appropriate conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but with optimizations for scale, such as continuous flow processes, the use of more cost-effective reagents, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the dihydroisoquinoline moiety to its corresponding isoquinoline derivative.
Reduction: : Hydrogenation of the alkyne group to form a saturated alkane.
Substitution: : Electrophilic substitution reactions on the indole ring.
Oxidation: : Common oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: : Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: : Halogenating agents or nitronium ions for electrophilic substitutions.
Major Products Formed: The products of these reactions can include isoquinoline derivatives, fully saturated alkane chains, and various substituted indole derivatives, depending on the reagents and conditions used.
科学研究应用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide has applications across several fields:
Chemistry: : As a building block for complex organic synthesis and studies on reaction mechanisms.
Biology: : Potential use as a molecular probe in studying enzyme interactions or signal transduction pathways.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: : Usage in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The compound's effects are largely dependent on its interactions with molecular targets within cells. It may inhibit or activate specific enzymes or receptors, influencing various cellular pathways. For instance, it might inhibit kinase enzymes involved in cell proliferation, making it a candidate for anticancer therapies.
相似化合物的比较
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be compared to other compounds such as:
1H-indole-3-carboxamide: : Shares the indole structure but lacks the dihydroisoquinoline and alkyne moieties.
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene: : Similar substitution pattern but with a thiophene ring instead of indole.
N-(4-(isoquinolin-1-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide: : Contains the isoquinoline instead of the dihydroisoquinoline moiety.
This unique combination of structural features and its versatile reactivity makes this compound a standout compound in scientific research.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(19-8-7-18-9-12-23-21(18)15-19)24-11-3-4-13-25-14-10-17-5-1-2-6-20(17)16-25/h1-2,5-9,12,15,23H,10-11,13-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGCDSFUVQJHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901151.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)


![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)


